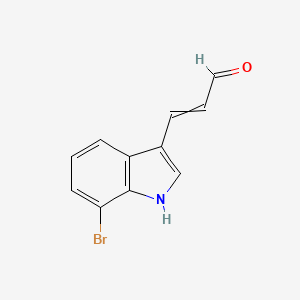![molecular formula C13H16N2 B14201966 10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile CAS No. 848845-05-6](/img/structure/B14201966.png)
10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a nitrogen atom within a bicyclic framework, which contributes to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 10-Azabicyclo[731]trideca-1(13),9,11-triene-12-carbonitrile typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .
Análisis De Reacciones Químicas
10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form bonds with various biological molecules, influencing pathways and processes. These interactions can lead to changes in biological activity, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile can be compared with other similar bicyclic compounds:
3,7-Dithia-bicyclo[7.3.1]trideca-1(12),9(13),10-triene: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.
11,11’-Carbonylbis(7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one): Features a carbonyl group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of 10-Azabicyclo[73
Propiedades
Número CAS |
848845-05-6 |
|---|---|
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
10-azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-12-10-15-13-7-5-3-1-2-4-6-11(12)8-13/h8,10H,1-7H2 |
Clave InChI |
LTKVBPJTXIXTLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=CC(=NC=C2C#N)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


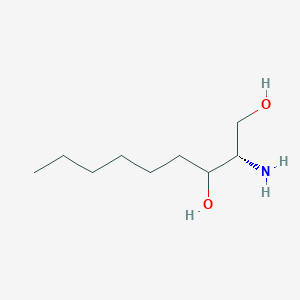
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
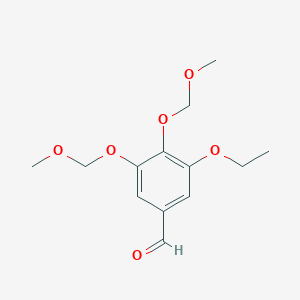
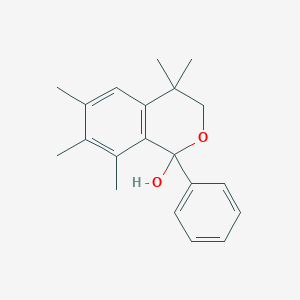
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
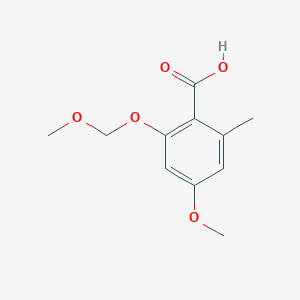

![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)


![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
